N-(3,4-Dimethoxyphenyl)methanethioamide
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Overview
Description
N-(3,4-Dimethoxyphenyl)methanethioamide is a chemical compound with the molecular formula C9H11NO2S It is characterized by the presence of a methanethioamide group attached to a 3,4-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenyl)methanethioamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with thioamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxyphenyl)methanethioamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
N-(3,4-Dimethoxyphenyl)methanethioamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to produce other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxyphenyl)methanethioamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is an analogue of dopamine and has similar structural features, including the presence of methoxy groups on the phenyl ring.
3,4-Dimethoxyphenylethylamine: Another related compound with similar structural characteristics and potential biological activities.
Uniqueness
N-(3,4-Dimethoxyphenyl)methanethioamide is unique due to the presence of the methanethioamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
544461-36-1 |
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Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)methanethioamide |
InChI |
InChI=1S/C9H11NO2S/c1-11-8-4-3-7(10-6-13)5-9(8)12-2/h3-6H,1-2H3,(H,10,13) |
InChI Key |
UOXCGJZEOJGNSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=S)OC |
Origin of Product |
United States |
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